2-Nitrothiophen-3-ol
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Description
2-Nitrothiophen-3-ol is an organic compound with the molecular formula C4H3NO3S and a molecular weight of 145.14 . It is used in the field of research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with nitro (-NO2) and hydroxyl (-OH) functional groups attached at the 2nd and 3rd positions, respectively .Scientific Research Applications
Electroactive Molecular Materials
Nitro-functionalized oligothiophenes, including derivatives similar to 2-Nitrothiophen-3-ol, have been studied for their electroactive properties. These compounds exhibit attractive electrochemical characteristics, generating stable species upon both oxidation and reduction. Their behavior as push-pull systems and intense photoinduced charge transfer in the visible region suggest potential applications as n- and p-channel conductors in organic electronic transistors (Casado et al., 2003).
Graphene Oxide Reduction
Oligothiophenes have been used as reductants for graphene oxide (GO) to produce reduced graphene oxide (rGO) with enhanced electrocatalytic activity for oxygen reduction reactions (ORR). This innovative approach highlights the potential of nitrothiophene derivatives in developing metal-free ORR catalysts (Ahmed et al., 2013).
Structural Analysis
The equilibrium structure and internal rotation of nitrothiophene molecules have been explored using gas electron diffraction and quantum chemical calculations. Such studies provide foundational knowledge on the molecular geometry and electronic properties of nitrothiophene derivatives, which are crucial for their application in various scientific domains (Kovtun et al., 2015).
Explosive Sensing
Modified oligothiophenes have shown promising results in detecting nitro-containing explosives. The sensitivity and selectivity of these compounds toward explosives like 2,4,6-trinitrophenol and dinitro-bispicrylamino pyridine suggest their potential as components in fluorescent sensors for security applications (Liu et al., 2013).
Noninnocent Ligand Behavior
The reactivity of o-aminothiophenolates, closely related to nitrothiophene derivatives, demonstrates their noninnocent behavior in coordination chemistry. These findings offer insights into the complex electronic interactions within metal-ligand complexes, potentially guiding the design of advanced materials and catalysts (Herebian et al., 2001).
Properties
IUPAC Name |
2-nitrothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYSGQDBBYUOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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